molecular formula C15H13BrO3 B594964 Methyl 2-benzyloxy-4-bromobenzoate CAS No. 1228095-06-4

Methyl 2-benzyloxy-4-bromobenzoate

Cat. No.: B594964
CAS No.: 1228095-06-4
M. Wt: 321.17
InChI Key: SNTOIDUPMITSEP-UHFFFAOYSA-N
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Description

Methyl 2-benzyloxy-4-bromobenzoate is an organic compound with the molecular formula C15H13BrO3. It is a derivative of benzoic acid, featuring a bromine atom at the 4-position and a benzyloxy group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-benzyloxy-4-bromobenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-benzyloxybenzoate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzyloxy-4-bromobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide in methanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 in dry ether.

Major Products

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of benzoic acids or benzaldehydes.

    Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

Methyl 2-benzyloxy-4-bromobenzoate is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: Potential precursor for pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-benzyloxybenzoate: Lacks the bromine atom, making it less reactive in substitution reactions.

    Methyl 4-bromobenzoate: Lacks the benzyloxy group, affecting its reactivity and applications.

    Methyl 2-bromobenzoate: Lacks the benzyloxy group, leading to different chemical properties and uses.

Uniqueness

Methyl 2-benzyloxy-4-bromobenzoate is unique due to the presence of both the benzyloxy and bromine substituents, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 4-bromo-2-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-15(17)13-8-7-12(16)9-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTOIDUPMITSEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682180
Record name Methyl 2-(benzyloxy)-4-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228095-06-4
Record name Methyl 2-(benzyloxy)-4-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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